2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide
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Overview
Description
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide typically involves the formation of the triazole ring followed by the introduction of the methoxyphenyl and sulfanyl groups. One common method involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones to form the triazole ring. The methoxyphenyl group can be introduced via electrophilic aromatic substitution, and the sulfanyl group can be added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group can enhance the compound’s binding affinity to its targets, while the sulfanyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(2-methoxyphenyl)-2-{[5-methyl-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-propylacetamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its potential interactions with biological targets, while the sulfanyl group provides versatility in chemical modifications .
Properties
Molecular Formula |
C15H20N4O2S |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-propylacetamide |
InChI |
InChI=1S/C15H20N4O2S/c1-4-9-16-13(20)10-22-15-18-17-14(19(15)2)11-7-5-6-8-12(11)21-3/h5-8H,4,9-10H2,1-3H3,(H,16,20) |
InChI Key |
FTVKGKKPZRGRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CSC1=NN=C(N1C)C2=CC=CC=C2OC |
Origin of Product |
United States |
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